Tris(tert-butylamino)silane is a chemical compound with significant applications in material science, particularly in the semiconductor industry. Its systematic name is N,N,N-tri(tert-butylamino)silane, and it is recognized for its role as a silicon precursor in various deposition processes. The compound's molecular formula is C₈H₂₂N₃Si, and it features a silicon atom bonded to three tert-butylamino groups.
Tris(tert-butylamino)silane is classified under organosilicon compounds, specifically as an aminosilane. It is derived from the reaction of tert-butylamine with silanes, which are silicon-containing compounds. The compound is noted for its utility in advanced materials applications, particularly in thin film deposition techniques used for microelectronics and semiconductor fabrication.
The synthesis of tris(tert-butylamino)silane typically involves the reaction of tert-butylamine with a silane precursor. The process can be conducted under controlled conditions to ensure high purity and yield.
Tris(tert-butylamino)silane has a central silicon atom bonded to three tert-butylamino groups. The molecular structure can be represented as follows:
Tris(tert-butylamino)silane participates in various chemical reactions, particularly in chemical vapor deposition (CVD) processes where it decomposes to deposit silicon or silicon nitride films.
The mechanism by which tris(tert-butylamino)silane acts primarily revolves around its ability to release reactive silicon species during thermal decomposition or chemical vapor deposition processes.
Tris(tert-butylamino)silane finds extensive use in scientific research and industrial applications:
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